![molecular formula C19H27N3O3 B2618940 N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide CAS No. 2093832-97-2](/img/structure/B2618940.png)
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide, also known as AZD0328, is a small molecule inhibitor that has been developed for use in scientific research. This compound has shown promise as a potential therapeutic agent for a variety of diseases, including cancer and autoimmune disorders.
作用機序
The mechanism of action of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide involves the inhibition of a protein called cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 is involved in the regulation of cell cycle progression and is often overexpressed in cancer cells. By inhibiting CDK4/6, N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide can prevent cancer cells from dividing and growing, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CDK4/6, N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in the treatment of autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide for lab experiments is its specificity for CDK4/6. This allows researchers to study the effects of CDK4/6 inhibition on cancer cells and other cell types. However, one limitation of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide is its relatively low potency compared to other CDK4/6 inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide. One area of interest is the development of more potent CDK4/6 inhibitors based on the structure of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide. Another direction is the investigation of the potential use of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide and its potential applications in scientific research.
合成法
The synthesis of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide involves a multi-step process that begins with the reaction of 4-bromoaniline with ethyl 4-oxoheptanoate to form N-(4-bromophenyl)-4-oxoheptanamide. This intermediate is then reacted with propylamine to form N-(4-bromophenyl)-4-propoxyheptanamide, which is then cyclized with 2-oxoazetidine to form N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide.
科学的研究の応用
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-2-14-25-17-4-3-11-21(12-9-17)19(24)20-15-5-7-16(8-6-15)22-13-10-18(22)23/h5-8,17H,2-4,9-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGQINXWGGNPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(CC1)C(=O)NC2=CC=C(C=C2)N3CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

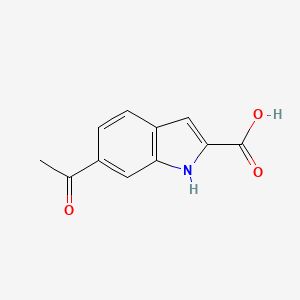
![1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2618860.png)
![(2R)-2-Amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid](/img/structure/B2618861.png)
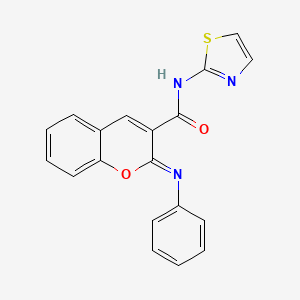
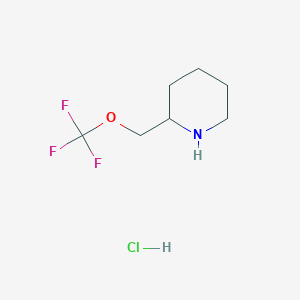
![2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2618867.png)
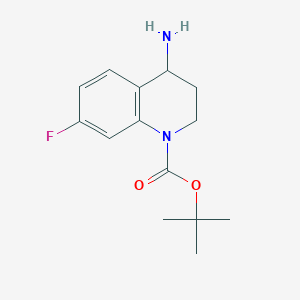
![2-[(1-Methylpyrazol-4-yl)-[(5-methylthiophen-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2618870.png)

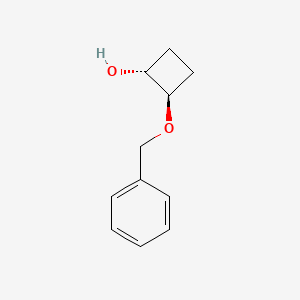

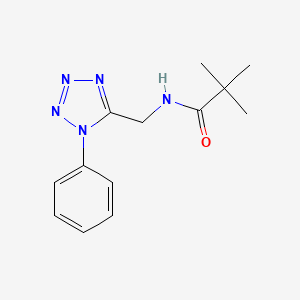
![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2618875.png)
![2-furyl-N-[(1-{[4-(methylethyl)phenyl]methyl}benzimidazol-2-yl)methyl]carboxam ide](/img/structure/B2618876.png)